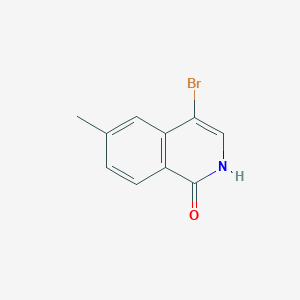
1-(2-Isocyanatoetil)-4-(trifluorometoxi)benceno
Descripción general
Descripción
Isocyanates, such as the one in your compound, are a type of reactive organic chemical that contain an isocyanate group (-NCO). They are widely used in the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers, and are increasingly used in the automobile industry .
Molecular Structure Analysis
The molecular structure of isocyanates consists of a nitrogen atom bonded to a carbon atom, which is double-bonded to an oxygen atom (-N=C=O). This functional group is planar and participates in resonance, which makes it a very reactive species .Chemical Reactions Analysis
Isocyanates are highly reactive and can undergo a variety of chemical reactions. They can react with compounds containing alcohol (hydroxyl) groups to form urethanes, or with amines to form ureas .Physical and Chemical Properties Analysis
Isocyanates are typically colorless, although they can appear yellowish. They have a strong and pungent odor. Most isocyanates are solids at room temperature but can also be liquids or gases. They are generally soluble in organic solvents but are poorly soluble in water .Aplicaciones Científicas De Investigación
Desarrollo de nuevas poliuretanas
Las reacciones entre isocianatos sustituidos, como 1-(2-Isocyanatoetil)-4-(trifluorometoxi)benceno, y pequeñas moléculas como agua, alcoholes y aminas son cruciales para el desarrollo de nuevas poliuretanas. Estos polímeros tienen una importancia industrial significativa debido a su versatilidad y gama de propiedades, que pueden ser adaptadas para aplicaciones específicas .
Catálisis de reacciones de hidrólisis
Los isocianatos sustituidos participan en reacciones de hidrólisis, que pueden ocurrir a través de los enlaces N=C y C=O para formar carbamato o ácido ímidico. Estas reacciones son catalizadas por el agua y están influenciadas por las propiedades electrónicas de los sustituyentes en el grupo isocianato .
Síntesis de isotiocianatos
Los isotiocianatos, que se preparan típicamente utilizando reactivos tóxicos, pueden sintetizarse de forma más sostenible mediante la sulfuración de isocianuros con azufre elemental. Este proceso puede ser catalizado por aminas y es relevante para la producción de productos químicos con aplicaciones en la agricultura y la farmacéutica .
Polímeros catiónicos antibacterianos
El compuesto puede utilizarse para sintetizar polímeros biobasados derivados del ácido itacónico, que poseen grupos clicables. Estos polímeros pueden modificarse aún más para crear nuevos polímeros catiónicos con propiedades antibacterianas y baja hemotoxicidad, útiles en aplicaciones médicas .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-isocyanatoethyl)-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)16-9-3-1-8(2-4-9)5-6-14-7-15/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFZPBBBYFOWJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN=C=O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic acid](/img/structure/B1380803.png)
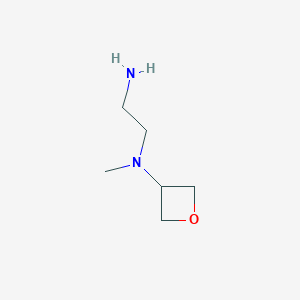
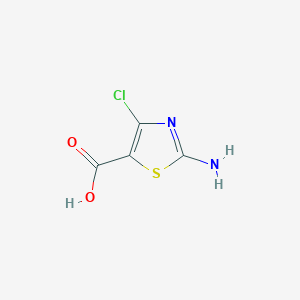

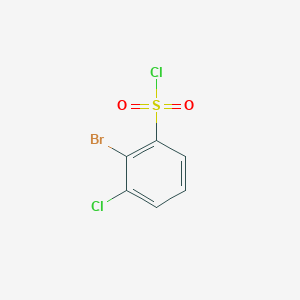
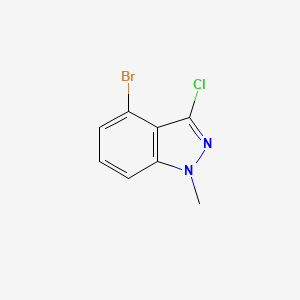


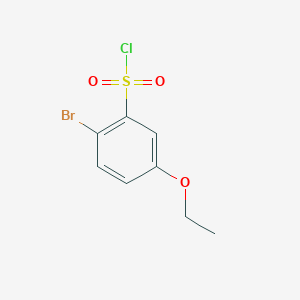
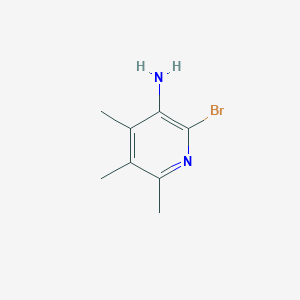
![2-Azaspiro[4.4]nonane-1,6-dione](/img/structure/B1380815.png)

![5-Azaspiro[2.5]octan-6-one](/img/structure/B1380818.png)
